molecular formula C15H19ClN6O2 B2685176 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone CAS No. 1049427-09-9

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone

Cat. No.: B2685176
CAS No.: 1049427-09-9
M. Wt: 350.81
InChI Key: REYAIKTWLVBKMY-UHFFFAOYSA-N
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Description

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone features a 4-chlorophenyl-substituted tetrazole core linked via a methyl group to a piperazine ring, which is further connected to a methoxyethanone moiety. Tetrazole rings are known for their metabolic stability and hydrogen-bonding capabilities, while the piperazine group enhances solubility and pharmacokinetic properties. The methoxyethanone tail contributes to electronic modulation and steric effects, influencing receptor interactions .

Properties

IUPAC Name

1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O2/c1-24-11-15(23)21-8-6-20(7-9-21)10-14-17-18-19-22(14)13-4-2-12(16)3-5-13/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYAIKTWLVBKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone typically involves multiple steps:

  • Tetrazole Formation: : The tetrazole ring is often formed via [3+2] cycloaddition reaction between hydrazoic acid and an appropriate nitrile.

  • Piperazine Modification: : Piperazine is typically modified by introducing a methoxyethanone group through nucleophilic substitution reactions.

  • Final Assembly: : The chlorophenyl group is introduced via coupling reactions using palladium-catalyzed cross-coupling or similar methodologies.

Industrial Production Methods

Industrial-scale synthesis of this compound would likely involve optimization of each synthetic step to maximize yield and efficiency while minimizing costs and waste. Continuous flow chemistry and advanced catalysis techniques may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:

  • Oxidation: : The methoxyethanone group can be oxidized to carboxylic acid derivatives.

  • Reduction: : The nitro groups can be reduced to amines.

  • Substitution: : The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or chromium trioxide in acidic media.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

  • Substitution: : Nucleophiles such as sodium alkoxides or amines under appropriate conditions.

Major Products Formed

  • Oxidation: : Carboxylic acids and derivatives.

  • Reduction: : Amines and other hydrogenated products.

  • Substitution: : Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and potential use as a precursor for more complex molecules in synthetic chemistry.

Biology

In biological studies, this compound may be used as a probe to investigate cellular mechanisms and interactions involving its functional groups.

Medicine

Industry

Industrial applications could include its use as an intermediate in the synthesis of other valuable chemical products or as a component in specialized materials.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone exerts its effects depends on its interactions with specific molecular targets. Potential targets include enzymes or receptors that recognize its tetrazole or chlorophenyl groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor-mediated signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

(a) Tetrazole vs. Pyrazoline Derivatives

While the target compound employs a tetrazole ring, analogs like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () utilize pyrazoline cores. Pyrazolines exhibit antibacterial and antifungal activities but differ in electronic properties due to reduced aromaticity compared to tetrazoles.

(b) Aryl Group Modifications
  • 4-Chlorophenyl vs.
  • Nitro and Trifluoromethyl Substituents : Compounds like 7n (4-nitrophenyl) and 7o (4-trifluoromethylphenyl) () introduce strong electron-withdrawing groups, increasing metabolic resistance but reducing solubility .

Piperazine/Piperidine Linker Modifications

  • Piperazine vs. Piperidine : Piperidine-containing analogs (e.g., 22–28 , ) lack the piperazine’s secondary amine, reducing basicity and altering hydrogen-bonding capacity. Piperazine’s conformational flexibility may enhance receptor compatibility .
  • Sulfonyl vs. Methoxyethanone Tail: Sulfonyl-piperazine derivatives (e.g., 7n–7r, ) exhibit higher polarity and hydrogen-bond acceptor capacity compared to the methoxyethanone group, which balances lipophilicity and solubility .

Physicochemical and Spectral Properties

Table 1: Comparative Data for Selected Analogs

Compound ID Core Structure Aryl Substituent Linker Group Melting Point (°C) Key Spectral Features (NMR δ, ppm)
Target Compound Tetrazole 4-Chlorophenyl Piperazine-methoxy N/A N/A
7n () Tetrazole-thio 4-Nitrophenyl Sulfonyl-piperazine 161–163 1H NMR: 8.35 (d, Ar-H), 4.15 (s, CH2)
7o () Tetrazole-thio 4-CF3-phenyl Sulfonyl-piperazine 154–156 13C NMR: 144.2 (CF3), 122.5 (C-S)
Fluorophenyl Analog () Tetrazole 4-Fluorophenyl Piperazine-thienyl N/A FT-IR: 1650 cm⁻¹ (C=O), 3100 (C-F)
Pyrazoline Derivative () Pyrazoline 4-Chlorophenyl Ethanone N/A 1H NMR: 3.80 (s, OCH3), 6.90 (d, Ar-H)

Biological Activity

The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methoxyethanone is a synthetic derivative of tetrazole, which has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C26H23ClN6O2C_{26}H_{23}ClN_{6}O_{2}, with a molecular weight of approximately 487.0 g/mol. The structure includes a tetrazole ring, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC26H23ClN6O2C_{26}H_{23}ClN_{6}O_{2}
Molecular Weight487.0 g/mol
CAS Number1049457-57-9

Tetrazole derivatives are known to interact with various biological targets. The specific mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting serotonin and dopamine levels.
  • Receptor Modulation : The piperazine moiety suggests potential interaction with neurotransmitter receptors, particularly in the central nervous system (CNS).

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into tetrazole-based compounds have highlighted their potential as anticancer agents. For example, derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways . The specific compound under review may exhibit similar properties, warranting further investigation.

Neuropharmacological Effects

Given the structure's piperazine component, it is hypothesized that this compound may exhibit anxiolytic or antidepressant effects. Research on related compounds suggests modulation of serotonin receptors could lead to significant behavioral changes in animal models .

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of tetrazole derivatives for their antimicrobial activity. The results indicated that modifications to the tetrazole ring significantly influenced antibacterial potency. The compound was part of a broader investigation into structure-activity relationships (SAR) .

Evaluation of Anticancer Activity

In a recent study focusing on cancer cell lines, compounds structurally similar to the one under discussion were tested for cytotoxicity. Results showed that these compounds could significantly reduce cell viability in breast and colon cancer cell lines, suggesting a promising avenue for therapeutic development .

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